molecular formula C12H11BrN2O3 B2619118 ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate CAS No. 78348-13-7

ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B2619118
CAS No.: 78348-13-7
M. Wt: 311.135
InChI Key: SQFZPNSZENSXAW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ethyl 1-(4-bromophenyl)-4-oxo-1H-pyrazole-3-carboxylate.

    Reduction: Formation of ethyl 1-(phenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.

    Substitution: Formation of ethyl 1-(4-substituted phenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, providing a versatile platform for the synthesis of diverse derivatives.

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)-4-hydroxypyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFZPNSZENSXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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